1-(Benzyloxy)-2,3-difluoro-4-iodobenzene
Description
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene (C₁₃H₉F₂IO; MW: 354.12 g/mol) is a halogenated aromatic compound featuring a benzyloxy group at position 1, fluorine atoms at positions 2 and 3, and an iodine atom at position 2. This substitution pattern creates a highly electron-deficient aromatic ring, making it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its structural complexity and halogen placement influence its reactivity, stability, and applications in drug discovery .
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2IO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXPYNYXSXAWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Difluoro-4-iodophenol
This intermediate is synthesized via iodination of 2,3-difluorophenol. Electrophilic iodination using -iodosuccinimide (NIS) in acidic media achieves para selectivity due to the electron-donating effect of the hydroxyl group.
Reaction Conditions :
Benzylation of the Phenolic Intermediate
The hydroxyl group is protected using benzyl bromide under basic conditions.
Reaction Conditions :
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Substrate : 2,3-Difluoro-4-iodophenol (1.0 equiv)
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Alkylating Agent : Benzyl bromide (1.5 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80°C, 6 hours
Mechanistic Insight :
The base deprotonates the phenol, forming a phenoxide ion that undergoes reaction with benzyl bromide. Steric effects from the adjacent fluorine atoms may slightly reduce reaction efficiency.
Synthetic Route 2: Sequential Halogenation of 1-Benzyloxy-2,3-difluorobenzene
Preparation of 1-Benzyloxy-2,3-difluorobenzene
Starting with 2,3-difluorophenol, benzylation is performed as described in Section 2.2.
Electrophilic Iodination
Direct iodination of the benzyloxy-protected substrate presents challenges due to the electron-withdrawing nature of the benzyloxy group, which deactivates the ring. However, using a directed ortho-metalation (DoM) strategy with iodine can achieve para substitution.
Reaction Conditions :
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Substrate : 1-Benzyloxy-2,3-difluorobenzene (1.0 equiv)
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Base : Lithium diisopropylamide (LDA, 1.1 equiv)
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Iodine Source : (1.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : -78°C to 25°C, 4 hours
Challenges :
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Competing ortho iodination due to the directing effect of the fluorine atoms.
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Low functional group tolerance at cryogenic temperatures.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | ~55% | ~40% |
| Regioselectivity | High | Moderate |
| Reaction Complexity | Low | High |
| Purification Difficulty | Moderate | High |
Route 1 is industrially preferred due to higher yields and simpler conditions.
Optimization Strategies and Scalability
Catalytic Enhancements
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during benzylation.
Characterization and Quality Control
This compound is characterized via:
Industrial Production and Supplier Practices
Shanghai Chemspec Co. Ltd. produces the compound using Route 1, emphasizing cost-effective iodination and benzylation steps. Scalability is ensured through:
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Automated temperature control systems.
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In-line purification using centrifugal partition chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Halogen Exchange: Copper-catalyzed halogen exchange reactions are used to replace the iodo group with other halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while halogen exchange can yield various halogenated derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:
- Intermediate in Drug Development: The compound is used to synthesize more complex pharmaceuticals. Its unique fluorine and iodine substituents can enhance biological activity and solubility.
- Fluorinated Building Blocks: The introduction of fluorine atoms often alters the physical and chemical properties of compounds, making them more suitable for biological applications. For example, fluorinated compounds are known to exhibit increased metabolic stability .
Material Science Applications
In addition to its pharmaceutical applications, this compound may also find use in material science:
- Liquid Crystal Displays (LCDs): Compounds like this one are being explored for their potential application in liquid crystal technologies due to their electronic properties and ability to influence liquid crystal phases .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene involves its ability to participate in various chemical reactions. For instance, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene with structurally related compounds:
Key Observations:
- Substituent Effects : The benzyloxy group increases molecular weight and steric bulk compared to ethoxy (e.g., 354.12 vs. 284.04 g/mol). This bulk may slow reaction kinetics in cross-coupling due to steric hindrance.
- Halogen Positioning : In 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene , bromine (position 4) and iodine (position 3) create distinct electronic effects compared to the target compound’s iodine (position 4). Bromine’s lower electronegativity may enhance reactivity in substitutions.
- Stability : The bromo-iodo analog requires refrigeration (2–8°C), suggesting reduced stability compared to the target compound, likely due to bromine’s higher reactivity .
Biological Activity
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 3 positions, along with an iodine atom at the 4 position. These substitutions significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | Specific enzymes | Reduced enzymatic activity |
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent.
Anticancer Properties
Research involving cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death. These findings highlight its potential as a lead compound for developing new anticancer therapeutics.
Research Findings
Recent investigations into the biological properties of this compound have provided insights into its pharmacological potential:
- In vitro Studies : Laboratory experiments have shown promising results in inhibiting the proliferation of cancer cells and bacteria.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the benzene ring have been explored to optimize biological activity and reduce toxicity.
- Toxicological Assessments : Initial toxicity studies suggest that while the compound exhibits significant bioactivity, further research is needed to evaluate its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(benzyloxy)-2,3-difluoro-4-iodobenzene, and how can reaction yields be maximized?
- Methodology : Begin with fluorination of 4-iodoresorcinol using diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 6–12 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via column chromatography (silica gel, gradient elution) and confirm structure using ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and stability of this compound be validated under laboratory storage conditions?
- Methodology : Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) for thermal stability. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the iodobenzene moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products using LC-MS .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors (use NIOSH-approved respirators if ventilation is inadequate). In case of skin contact, wash immediately with soap and water. For spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do the electronic effects of fluorine and iodine substituents influence regioselectivity in cross-coupling reactions?
- Analysis : The iodine at position 4 acts as a superior leaving group for Ullmann or Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the meta position relative to the benzyloxy group. Computational studies (DFT calculations) can map charge distribution and predict reactivity .
Q. What strategies resolve contradictions in reported reaction outcomes with similar halogenated aryl ethers?
- Troubleshooting : Discrepancies in yields may arise from trace moisture (degas solvents) or competing side reactions (e.g., elimination of benzyloxy group under strong bases). Use kinetic studies (in situ IR monitoring) to identify intermediates. Compare solvent effects (polar aprotic vs. ethereal solvents) to optimize selectivity .
Q. How can this compound serve as a precursor for synthesizing fluorinated bioactive molecules?
- Application : Employ Pd-catalyzed cross-coupling to replace iodine with heteroaryl groups (e.g., pyridines) for drug candidates. Fluorine’s metabolic stability enhances pharmacokinetics. For example, coupling with boronic acids under Miyaura conditions generates biaryl scaffolds for kinase inhibitors .
Q. What advanced spectroscopic techniques differentiate positional isomers in fluorinated derivatives?
- Characterization : Use ¹⁹F NMR (376 MHz, CDCl₃) to distinguish between 2,3-difluoro and 2,4-difluoro isomers via coupling patterns (e.g., J₃-F-F ≈ 12 Hz). X-ray crystallography confirms regiochemistry, while TOF-SIMS provides isotopic validation of iodine incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
